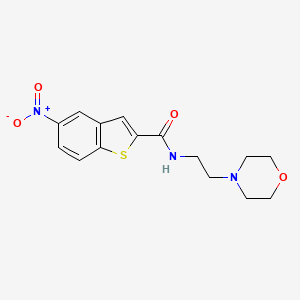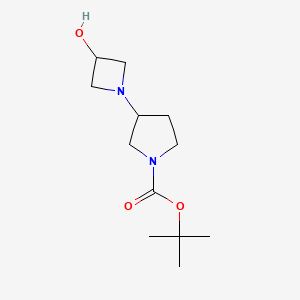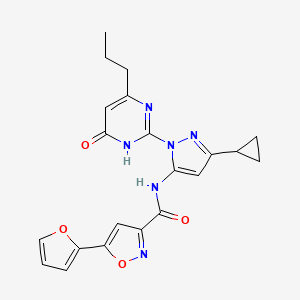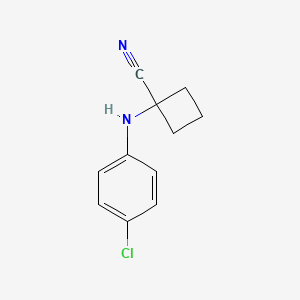
N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a nitro group and a morpholinoethyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the nitration of benzothiophene to introduce the nitro group, followed by the formation of the carboxamide linkage through a reaction with 2-morpholinoethylamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the morpholinoethyl group.
Applications De Recherche Scientifique
N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialized chemicals
Mécanisme D'action
The mechanism of action of N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinoethyl group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The benzothiophene core can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-morpholinoethyl)benzimidazole: Similar in structure but lacks the nitro group and benzothiophene core.
N-(2-morpholinoethyl)carbodiimide: Contains a carbodiimide group instead of the carboxamide linkage.
Moclobemide: A benzamide derivative with a morpholinoethyl group, used as an antidepressant
Uniqueness
N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core, nitro group, and morpholinoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-15(16-3-4-17-5-7-22-8-6-17)14-10-11-9-12(18(20)21)1-2-13(11)23-14/h1-2,9-10H,3-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLMDAYLDWIYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2618182.png)

![1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine](/img/structure/B2618185.png)

![N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2618189.png)
![4-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide](/img/structure/B2618192.png)
![3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2618193.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2618199.png)
![5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2618201.png)


